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Compound of Interest

Compound Name: 3-Bromo-4-methoxypyridine

Cat. No.: B044659 Get Quote

Introduction: The Strategic Value of 3-Bromo-4-
methoxypyridine
3-Bromo-4-methoxypyridine is a pivotal heterocyclic building block for professionals in

medicinal chemistry and materials science. Its structure is strategically valuable: the pyridine

core is a prevalent scaffold in a multitude of pharmaceuticals, the methoxy group at the 4-

position electronically influences the ring, and the bromine atom at the 3-position serves as an

excellent handle for palladium-catalyzed cross-coupling reactions.[1][2] This combination

allows for the precise and efficient introduction of molecular complexity, enabling the synthesis

of novel compounds for drug discovery and the development of advanced organic materials.

This guide provides an in-depth exploration of the experimental applications of 3-Bromo-4-
methoxypyridine, focusing on the causality behind protocol design and offering detailed, field-

proven methodologies for its use in key synthetic transformations.

Compound Profile and Safety Mandates
A thorough understanding of the reagent's properties and hazards is the foundation of any

successful and safe experimental design.
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Property Value Reference

IUPAC Name 3-bromo-4-methoxypyridine [3]

CAS Number 82257-09-8 [3]

Molecular Formula C₆H₆BrNO [3]

Molecular Weight 188.02 g/mol [3]

Appearance
Colorless to yellow solid or

liquid

Boiling Point 214.5°C at 760 mmHg [4]

SMILES COc1ccncc1Br

Hazard Analysis and Safe Handling
3-Bromo-4-methoxypyridine is classified as a hazardous substance and requires careful

handling to mitigate risks.

Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335). It is also harmful if swallowed (H302) or inhaled (H332).[3]

Mandatory Precautions:

Engineering Controls: Always handle this compound in a well-ventilated chemical fume

hood.[4][5]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and

chemical safety goggles or a face shield.[4][5]

Handling: Avoid breathing dust, fumes, or vapors.[4] Wash hands and any exposed skin

thoroughly after handling.[5] Avoid contact with heat, sparks, and open flames.[5]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

Store locked up.[4]
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Disposal: Dispose of contents and container to an approved waste disposal facility in

accordance with local, regional, and national regulations.[4][5]

Core Application: Palladium-Catalyzed Cross-
Coupling Reactions
The primary utility of 3-Bromo-4-methoxypyridine lies in its role as an electrophile in

palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond at the 3-position is readily

activated by a Pd(0) catalyst, making it an ideal substrate for forming new carbon-carbon and

carbon-nitrogen bonds.
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Caption: Key cross-coupling applications of 3-Bromo-4-methoxypyridine.

Suzuki-Miyaura Coupling: Forging C(aryl)-C(aryl) Bonds
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between 3-
Bromo-4-methoxypyridine and an organoboron reagent, typically a boronic acid or ester.[6]
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This reaction is fundamental in synthesizing biaryl structures common in pharmaceuticals.

The reaction proceeds via a well-established catalytic cycle. The choice of each component is

critical for an efficient transformation.

Catalytic Cycle: The cycle involves three key steps: (1) Oxidative Addition of the C-Br bond

to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid is

transferred to the palladium center (facilitated by a base), and (3) Reductive Elimination to

form the new C-C bond and regenerate the Pd(0) catalyst.[7]

Catalyst & Ligand Selection: A palladium source like Pd(OAc)₂ or a pre-formed catalyst like

Pd(PPh₃)₄ is used.[8] Phosphine ligands (e.g., PPh₃, or more advanced biarylphosphines

like SPhos for challenging substrates) are crucial. They stabilize the palladium center,

modulate its reactivity, and facilitate the oxidative addition and reductive elimination steps.[8]

Base Selection: A base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) is essential.[8] Its primary role is to

activate the boronic acid by forming a more nucleophilic boronate species, which accelerates

the transmetalation step.[7]

Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is

commonly used. The aqueous phase helps to dissolve the inorganic base and facilitate the

formation of the active boronate species.[8]
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

This generalized protocol serves as a starting point and may require optimization for specific

boronic acids.

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen),

combine 3-Bromo-4-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5

equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[8]

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.[8] If

using a precursor like Pd(OAc)₂, the phosphine ligand (e.g., PPh₃, 6-10 mol%) should also

be added at this stage.
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Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 ratio, 0.1-

0.2 M concentration) via syringe.[8]

Reaction Execution: Heat the mixture with vigorous stirring to the target temperature

(typically 80-110 °C).

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is

consumed.

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic

solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over

anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel using an

appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Buchwald-Hartwig Amination: Constructing C(aryl)-N
Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, coupling 3-
Bromo-4-methoxypyridine with primary or secondary amines.[9][10] This reaction is crucial

for synthesizing substituted anilines and their heteroaromatic analogs, which are core

structures in many drugs.[9][11]

The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an

organoboron reagent.

Catalytic Cycle: The process involves (1) Oxidative Addition of the C-Br bond to Pd(0), (2)

Amine Coordination & Deprotonation where the amine binds to the palladium and is

deprotonated by a strong base to form a palladium-amido complex, and (3) Reductive

Elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[9][10]

Catalyst & Ligand Selection: Palladium precursors like Pd₂(dba)₃ are common.[9] The choice

of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos,

BrettPhos) are often required.[12][13] These ligands promote the reductive elimination step,

which can be the rate-limiting step, and prevent catalyst decomposition.
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Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine once it

coordinates to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common

choice, though others like LiHMDS or K₃PO₄ can be effective.[9][13]

Solvent System: Anhydrous, aprotic solvents like toluene or dioxane are typically used to

prevent quenching of the strong base.[9]
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Caption: General experimental workflow for Buchwald-Hartwig amination.
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This protocol is a general guideline and requires strict adherence to anhydrous and inert

techniques.

Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a stir bar, add the

palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4

mol%). Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three

times.[9]

Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv.) and

3-Bromo-4-methoxypyridine (1.0 equiv.).[9]

Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M

concentration) via syringe. Finally, add the amine (1.2 equiv.) via syringe.[9]

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110

°C) with vigorous stirring.

Monitoring: Monitor the reaction by TLC or LC-MS.

Workup: After completion, cool the reaction to room temperature. Cautiously quench the

reaction by adding saturated aqueous NH₄Cl solution. Dilute with water and extract with an

organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry

over anhydrous Na₂SO₄, filter, and concentrate.

Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction is a highly effective method for coupling 3-Bromo-4-
methoxypyridine with a terminal alkyne, forming a C(sp²)-C(sp) bond.[14] This reaction is

invaluable for synthesizing conjugated enynes and alkynyl-substituted heterocycles, which are

important in materials science and as pharmaceutical intermediates.[15]

The Sonogashira coupling uniquely employs a dual-catalyst system.

Catalytic Cycle: The reaction involves two interconnected cycles. The Palladium Cycle is

similar to the Suzuki and Buchwald-Hartwig reactions (oxidative addition, reductive
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elimination). The Copper Cycle involves the formation of a copper(I) acetylide species from

the terminal alkyne, which then participates in the transmetalation step with the palladium

center.[14][16]

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is used in

conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI).[17] The copper is

essential for activating the alkyne.

Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine

(DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and to act as the

solvent.

Solvent System: The reaction is often run in the amine base itself or in a solvent like DMF or

THF.[17]

This protocol is a standard procedure for a palladium/copper co-catalyzed Sonogashira

reaction.

Inert Atmosphere Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 3-
Bromo-4-methoxypyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5

mol%), and the copper co-catalyst (CuI, 4-10 mol%) in a suitable solvent (e.g., DMF or THF).

Reagent Addition: Add the amine base (e.g., Et₃N, 2-3 equiv.). Then, add the terminal alkyne

(1.1-1.5 equiv.) dropwise via syringe.

Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60

°C) until the starting material is consumed.

Monitoring: Monitor the reaction progress by TLC or LC-MS.

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic

solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over

anhydrous Na₂SO₄, and concentrate.

Purification: Purify the crude material by flash column chromatography.

Troubleshooting and Optimization
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Issue Potential Cause(s) Suggested Solution(s)

Low or No Conversion

Inactive catalyst; Insufficiently

inert atmosphere;

Inappropriate base or solvent.

Use a fresh catalyst or a pre-

catalyst. Ensure all glassware

is dry and the system is

properly purged with inert gas.

Screen a panel of bases and

solvents.

Hydrodehalogenation

Presence of water or protic

sources; Side reaction in the

catalytic cycle.

Use anhydrous solvents. For

Buchwald-Hartwig, ensure the

base is strong enough to favor

amido complex formation over

β-hydride elimination.

Homocoupling of Boronic Acid
Reaction conditions too harsh;

Presence of oxygen.

Lower the reaction

temperature. Ensure the

reaction is thoroughly

degassed.

Poor Reproducibility

Variable quality of reagents

(especially base); Inconsistent

inert atmosphere.

Use high-purity reagents;

NaOt-Bu is particularly

sensitive to moisture.

Standardize inerting

procedures.

Conclusion
3-Bromo-4-methoxypyridine is a versatile and highly valuable reagent for constructing

complex molecular architectures. A rational approach to experimental design, grounded in a

solid understanding of the mechanisms of palladium-catalyzed cross-coupling reactions, is key

to leveraging its full synthetic potential. The protocols and insights provided herein serve as a

robust foundation for researchers, scientists, and drug development professionals to

successfully employ this building block in their synthetic campaigns.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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